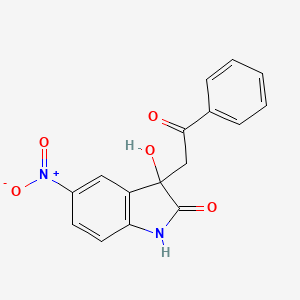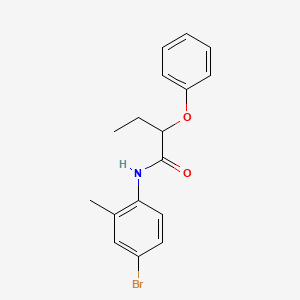![molecular formula C23H30N2O6 B4076170 Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine](/img/structure/B4076170.png)
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine
Descripción general
Descripción
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivativeIt is a white crystalline solid that forms a colorless solution in water . The piperazine derivative, 1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine, is a compound that features a piperazine ring substituted with a butyl chain linked to a phenylmethoxyphenoxy group. This combination results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine typically involves multiple steps. The piperazine derivative can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The oxalic acid component can be introduced through esterification or amidation reactions, where oxalic acid reacts with the piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of the piperazine derivative, followed by its reaction with oxalic acid or its derivatives in the presence of suitable catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylmethoxyphenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The phenylmethoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets, while the oxalic acid component can contribute to its overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and oxalic acid esters or amides. Examples include:
- 1-[4-(4-methoxyphenoxy)butyl]piperazine
- 1-[4-(4-phenylphenoxy)butyl]piperazine
- Oxalic acid diethyl ester
Uniqueness
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.C2H2O4/c1-2-6-19(7-3-1)18-25-21-10-8-20(9-11-21)24-17-5-4-14-23-15-12-22-13-16-23;3-1(4)2(5)6/h1-3,6-11,22H,4-5,12-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJHFVRNVSWOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076101.png)


![1-[3-(2,6-Dimethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076122.png)
![Oxalic acid;1-[2-(2-prop-2-enylphenoxy)ethyl]piperazine](/img/structure/B4076132.png)
![1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
![N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclohexanamine;oxalic acid](/img/structure/B4076149.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)
![N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate](/img/structure/B4076160.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4076166.png)
![1-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4076195.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4076203.png)
